Cas no 76577-29-2 (Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1))

Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) structure
76577-29-2 structure
Product Name:Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1)
CAS No:76577-29-2
MF:C8H6ClNO2S
MW:215.656739711761
CID:5457910
Update Time:2025-07-18

Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1)
    • Inchi: 1S/C8H5NO2S.ClH/c10-8(11)6-4-12-7-1-2-9-3-5(6)7;/h1-4H,(H,10,11);1H
    • InChI Key: DEUDDWXYIBQTSG-UHFFFAOYSA-N
    • SMILES: C(C1=CSC2C=CN=CC1=2)(=O)O.Cl

Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7460507-0.05g
thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride
76577-29-2 95%
0.05g
$619.0 2024-05-23
Enamine
EN300-7460507-0.1g
thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride
76577-29-2 95%
0.1g
$809.0 2024-05-23
Enamine
EN300-7460507-0.25g
thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride
76577-29-2 95%
0.25g
$1153.0 2024-05-23
Enamine
EN300-7460507-0.5g
thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride
76577-29-2 95%
0.5g
$1817.0 2024-05-23
Enamine
EN300-7460507-1.0g
thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride
76577-29-2 95%
1.0g
$2330.0 2024-05-23
Enamine
EN300-7460507-2.5g
thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride
76577-29-2 95%
2.5g
$4566.0 2024-05-23
Enamine
EN300-7460507-5.0g
thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride
76577-29-2 95%
5.0g
$6757.0 2024-05-23
Enamine
EN300-7460507-10.0g
thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride
76577-29-2 95%
10.0g
$10018.0 2024-05-23
1PlusChem
1P028H00-50mg
thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride
76577-29-2 95%
50mg
$827.00 2024-04-21
1PlusChem
1P028H00-100mg
thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride
76577-29-2 95%
100mg
$1062.00 2024-04-21

Additional information on Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1)

Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) and its Applications in Modern Chemical Biology

Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) (CAS no. 76577-29-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the thienopyridine class, which is characterized by a fused thiophene and pyridine ring system. The presence of the hydrochloride salt form enhances its solubility in aqueous solutions, making it a versatile intermediate in pharmaceutical and biochemical research.

The structural motif of Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) offers a rich scaffold for drug discovery and molecular recognition. The thiophene ring contributes to electron-deficient characteristics, while the pyridine ring provides basicity and coordination sites for metal ions. This dual functionality makes it an attractive candidate for designing novel ligands and probes in various biochemical assays.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting enzymes involved in cancer metabolism. Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) has been investigated as a potential inhibitor of enzymes such as poly(ADP-ribose) polymerase (PARP) and kinase enzymes. Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on these enzymes, which are overexpressed in certain types of cancer. The hydrochloride salt form enhances the bioavailability of these derivatives, facilitating their use in preclinical studies.

The compound's ability to interact with biological targets has also been explored in the context of neurodegenerative diseases. Recent research suggests that Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) and its derivatives can modulate the activity of neurotransmitter receptors, such as serotonin and dopamine receptors. These interactions may lead to the development of novel therapeutic agents for conditions like Alzheimer's disease and Parkinson's disease. The hydrochloride salt form ensures better pharmacokinetic properties, including improved absorption and distribution in the body.

Beyond its applications in oncology and neurology, Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) has shown promise in antimicrobial research. The fused heterocyclic system provides a platform for designing molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have indicated that certain derivatives of this compound exhibit potent activity against Gram-positive bacteria, making them potential candidates for developing new antibiotics.

The synthesis of Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal catalysis have been employed to streamline the process. The introduction of chiral centers into the molecule has also been explored to develop enantiomerically pure forms with enhanced selectivity for biological targets.

The development of computational models has further accelerated the discovery process for compounds like Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1). Molecular docking simulations have been used to predict binding affinities between this compound and various biological targets. These predictions guide experimental efforts by identifying promising derivatives for further optimization.

The future prospects for Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) are vast. Ongoing research aims to expand its applications in drug discovery by exploring new derivatives with improved pharmacological properties. Additionally, the integration of machine learning techniques into drug design processes is expected to enhance the efficiency of developing novel therapeutic agents based on this scaffold.

In conclusion, Thieno[3,2-c]pyridine-3-carboxylic acid, hydrochloride (1:1) represents a significant advancement in chemical biology with its unique structural features and diverse biological activities. Its potential applications in oncology, neurology, and antimicrobial therapy highlight its importance as a versatile scaffold for drug discovery. As research continues to uncover new derivatives and applications for this compound, it is poised to play a crucial role in the development of next-generation therapeutic agents.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD